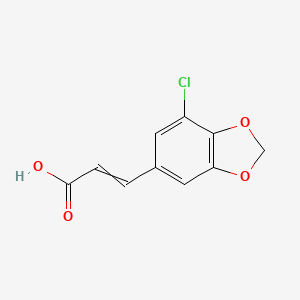
1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a bromine atom at the 4-position of the pyrazole ring and a methylpropan-1-amine group makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide.
Bromination: The synthesized pyrazole is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Alkylation: The brominated pyrazole is then alkylated with N-methylpropan-1-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new pyrazole derivative with the amine group replacing the bromine atom.
科学的研究の応用
1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
作用機序
The mechanism of action of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the N-methylpropan-1-amine group.
4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Contains a pyridine ring instead of the N-methylpropan-1-amine group.
1-(4-Bromo-1H-pyrazol-3-yl)ethanone: Contains an ethanone group instead of the N-methylpropan-1-amine group.
Uniqueness
1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine is unique due to the presence of both the bromine atom and the N-methylpropan-1-amine group
特性
分子式 |
C7H12BrN3 |
|---|---|
分子量 |
218.09 g/mol |
IUPAC名 |
1-(4-bromo-1H-pyrazol-5-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H12BrN3/c1-3-6(9-2)7-5(8)4-10-11-7/h4,6,9H,3H2,1-2H3,(H,10,11) |
InChIキー |
CEGTVQIKRLUOAD-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C=NN1)Br)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


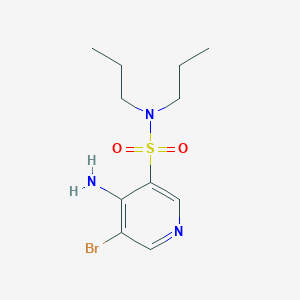
![1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol](/img/structure/B15060448.png)
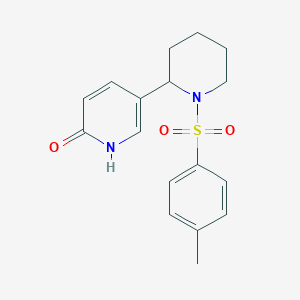

![(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)


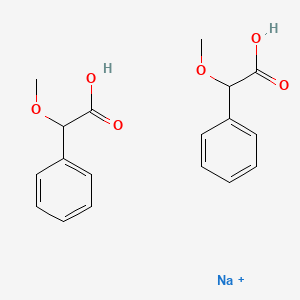

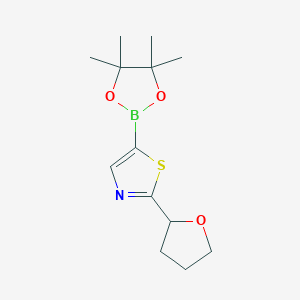
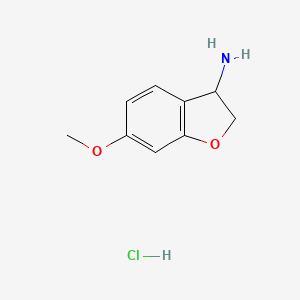
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
